molecular formula C26H25N5O4 B14126152 Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate

Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate

Cat. No.: B14126152
M. Wt: 471.5 g/mol
InChI Key: QEHLAXSFICKIFC-UHFFFAOYSA-N
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Description

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-g]purine core.

    Introduction of the 1,7-dimethyl and 8-(1-phenylethyl) groups: These groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the benzyl ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [1,7-dimethyl-2,4-dioxo-8-(tetrahydro-2-furanylmethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
  • Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Uniqueness

Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to the presence of the 1-phenylethyl group at the 8-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-17-14-29-22-23(27-25(29)31(17)18(2)20-12-8-5-9-13-20)28(3)26(34)30(24(22)33)15-21(32)35-16-19-10-6-4-7-11-19/h4-14,18H,15-16H2,1-3H3

InChI Key

QEHLAXSFICKIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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